Potent P2Y1 Receptor Antagonism: A Clear Distinction from Adenosine Agonists
2-Benzylthioadenosine demonstrates high-affinity antagonist activity at the human P2Y1 receptor, with an IC50 of 11 nM in a functional calcium flux assay using washed human platelets. This is in stark contrast to adenosine, which is a natural agonist for P1 (adenosine) receptors and does not potently antagonize P2Y1 [1]. The binding affinity was further confirmed by a radioligand displacement assay, yielding a Ki of 12 nM [1]. This functional profile is unique among simple adenosine derivatives.
| Evidence Dimension | P2Y1 receptor functional antagonism (IC50) |
|---|---|
| Target Compound Data | IC50: 11 nM |
| Comparator Or Baseline | Adenosine (no significant P2Y1 antagonism reported) |
| Quantified Difference | Not applicable (functional difference) |
| Conditions | Washed human platelets, 1 µM 2-methylthio-ADP-induced calcium flux, FLIPR assay |
Why This Matters
This high potency and specific antagonism make it an essential tool for dissecting P2Y1-mediated signaling in platelet function and other systems.
- [1] BindingDB. BDBM50445206. Activity data for 2-Benzylthioadenosine at P2Y1 receptor. Accessed via BindingDB. View Source
